Cas no 2740-89-8 (4-bromobenzyl Thiocyanate)

4-Bromobenzyl Thiocyanate is a versatile organic compound characterized by the presence of a bromobenzyl group and a thiocyanate functional group. This reagent is primarily used in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive thiocyanate moiety enables efficient nucleophilic substitution and cyclization reactions, while the bromine substituent offers further derivatization potential via cross-coupling or substitution reactions. The compound’s stability and well-defined reactivity make it a valuable intermediate in heterocyclic and sulfur-containing compound synthesis. It is typically handled under controlled conditions due to its potential sensitivity to moisture and heat. Suitable for research and industrial applications requiring precise functional group transformations.
4-bromobenzyl Thiocyanate structure
4-bromobenzyl Thiocyanate structure
Product Name:4-bromobenzyl Thiocyanate
CAS No:2740-89-8
MF:C8H6BrNS
MW:228.108939647675
CID:1430050
PubChem ID:4061252
Update Time:2025-06-08

4-bromobenzyl Thiocyanate Chemical and Physical Properties

Names and Identifiers

    • 4-bromobenzyl Thiocyanate
    • 4-Brom-benzylthiocyanat
    • 4-Brombenzyloxycarbonyl-chlorid
    • CTK5A7726
    • (4-bromophenyl)methyl chloroformate
    • p-Bromobenzyl chloroformate [MI]
    • p-Bromobenzyl chloroformate
    • UNII-WOF21NRS5D
    • (4-Brom-benzyl)-thiocyanat
    • p-bromobenzyl thiocyanate
    • p-Bromocarbobenzoxy chloride
    • 4-BROMOBENZYL CHLOROFORMATE
    • 4-Brom-benzylrhodanid
    • p-bromobenzyloxycarbonyl chloride
    • 4-bromo-benzyl thiocyanate
    • Thiocyansaeure-(4-brom-benzyl)-ester
    • AGN-PC-00LWX5
    • 4-Brom-benzylthiocyanat; 4-Brombenzyloxycarbonyl-chlorid; CTK5A7726; (4-bromophenyl)methyl chloroformate; p-Bromobenzyl chloroformate [MI]; p-Bromobenzyl chloroformate; UNII-WOF21NRS5D; (4-Brom-benzyl)-thiocyanat; p-bromobenzyl thiocyanate; p-bromobenzyl chloroformate; p-Bromocarbobenzoxy chloride; 4-BROMOBENZYL CHLOROFORMATE; 4-Brom-benzylrhodanid; p-bromobenzyloxycarbonyl chloride; 4-bromo-benzyl thiocyanate; Thiocyansaeure-(4-brom-be
    • DTXSID501300466
    • (4-bromophenyl)methyl thiocyanate
    • 1-bromo-4-(thiocyanatomethyl)benzene
    • AKOS015835600
    • 2740-89-8
    • {[(4-bromophenyl)methyl]sulfanyl}carbonitrile
    • MFCD04122676
    • Inchi: 1S/C8H6BrNS/c9-8-3-1-7(2-4-8)5-11-6-10/h1-4H,5H2
    • InChI Key: BITPFECHCVOXNN-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)CSC#N

Computed Properties

  • Exact Mass: 226.94048
  • Monoisotopic Mass: 226.94043g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 49.1Ų

Experimental Properties

  • Density: 1.6±0.1 g/cm3
  • Boiling Point: 321.4±17.0 °C at 760 mmHg
  • Flash Point: 148.2±20.9 °C
  • PSA: 23.79
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

4-bromobenzyl Thiocyanate Security Information

4-bromobenzyl Thiocyanate Pricemore >>

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Additional information on 4-bromobenzyl Thiocyanate

Comprehensive Analysis of 4-Bromobenzyl Thiocyanate (CAS No. 2740-89-8): Properties, Applications, and Industry Trends

4-Bromobenzyl Thiocyanate (CAS No. 2740-89-8) is an organosulfur compound with significant relevance in organic synthesis and pharmaceutical research. This aromatic thiocyanate derivative, characterized by the presence of a bromobenzyl group, has garnered attention for its versatile reactivity and potential applications in agrochemicals, material science, and medicinal chemistry. The compound's molecular structure (C8H6BrNS) combines a thiocyanate functional group (–SCN) with a 4-bromobenzyl moiety, enabling unique electrophilic and nucleophilic properties.

Recent studies highlight the growing demand for 4-Bromobenzyl Thiocyanate as a building block in cross-coupling reactions, particularly in Suzuki-Miyaura and Buchwald-Hartwig reactions. Its bromine substituent serves as an excellent leaving group, facilitating palladium-catalyzed transformations—a topic frequently searched in organic chemistry forums and AI-driven synthesis prediction tools. Researchers are increasingly exploring its role in designing heterocyclic compounds, addressing trending queries about "green synthesis methods for sulfur-containing scaffolds."

From a physicochemical perspective, 2740-89-8 typically appears as a white to pale-yellow crystalline solid with a melting point range of 85–88°C. Its solubility profile—soluble in organic solvents like dichloromethane and THF but insoluble in water—makes it ideal for phase-transfer catalysis applications. Analytical techniques such as HPLC-MS and NMR spectroscopy (particularly 13C NMR δ 120–140 ppm for the aromatic carbons) are commonly employed for purity verification, aligning with current industry emphasis on quality-by-design (QbD) principles.

The compound's stability under inert atmospheres and sensitivity to hydrolysis necessitate proper storage conditions (2–8°C, desiccated), a practical consideration often queried in chemical handling FAQs. Notably, 4-Bromobenzyl Thiocyanate demonstrates compatibility with microwave-assisted organic synthesis (MAOS), a technique gaining traction due to its energy efficiency—a key focus in sustainable chemistry discussions. Computational chemistry studies using DFT calculations have modeled its molecular electrostatic potential, revealing insights into regioselective reactivity patterns.

Emerging applications include its use as a precursor for photoactive materials in OLED development, coinciding with rising searches for "organic electronic materials 2024." Patent literature reveals innovative formulations incorporating 2740-89-8 in liquid crystal displays (LCDs) and nonlinear optical (NLO) materials. The compound's thiocyanate group also shows promise in bioconjugation chemistry, particularly for modifying biomolecules—an area frequently explored in drug discovery blogs and proteomics research papers.

Regulatory aspects of 4-Bromobenzyl Thiocyanate comply with major chemical inventories (TSCA, EINECS), though users should consult regional guidelines—a recurring topic in global chemical compliance webinars. Analytical methods for trace detection (e.g., GC-ECD) have been validated per ICH Q2(R1) standards, addressing quality control concerns in pharmaceutical intermediates manufacturing. The compound's structure-activity relationship (SAR) studies feature prominently in medicinal chemistry courses, with particular interest in its potential as a kinase inhibitor scaffold.

Market trends indicate steady growth for brominated aromatic compounds, driven by demand in electronic chemicals and crop protection agents. Suppliers increasingly provide custom synthesis services for 2740-89-8, reflecting the shift toward specialty chemicals procurement models. Recent publications in ACS Sustainable Chemistry journals highlight its utility in atom-economical reactions, resonating with industry priorities for waste reduction.

For researchers investigating structure-property relationships, the compound's vibrational modes (FT-IR 2150 cm-1 for SCN stretch) provide valuable spectroscopic markers. Safety data sheets emphasize standard organic lab precautions, with particular attention to thiocyanate group handling—a subject covered in chemical safety certification programs. The development of continuous flow processes for derivatives of 4-Bromobenzyl Thiocyanate represents an active research frontier, as noted in recent process chemistry symposia.

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